Lumacaftor acyl-beta-D-glucuronide is a metabolite of lumacaftor, a compound primarily used in the treatment of cystic fibrosis. Lumacaftor functions as a corrector for the F508del mutation in the cystic fibrosis transmembrane conductance regulator protein, enhancing its stability and promoting its trafficking to the cell surface. This metabolite is formed through glucuronidation, a common metabolic process that increases the solubility and excretion of drugs.
Lumacaftor was developed by Vertex Pharmaceuticals and is part of the combination therapy marketed as Orkambi, which includes ivacaftor. The drug received approval from the U.S. Food and Drug Administration in 2015 for patients aged 12 years and older with cystic fibrosis who are homozygous for the F508del mutation in the CFTR gene .
Lumacaftor acyl-beta-D-glucuronide is classified as a small molecule pharmaceutical compound. It is categorized under approved drugs due to its clinical application in treating cystic fibrosis. The compound belongs to the broader category of glucuronides, which are conjugates formed by the addition of glucuronic acid to various substrates, enhancing their pharmacokinetic properties.
The synthesis of lumacaftor acyl-beta-D-glucuronide involves metabolic processes typically catalyzed by uridine 5'-diphosphate glucuronosyltransferases, specifically UGT1A1 and UGT2B7 . These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to lumacaftor, resulting in its acyl-beta-D-glucuronide form.
The molecular structure of lumacaftor acyl-beta-D-glucuronide can be represented as follows:
The structure features a glucuronic acid moiety linked to lumacaftor via an ester bond, which enhances solubility and facilitates renal excretion.
Lumacaftor acyl-beta-D-glucuronide primarily undergoes hydrolysis in biological systems, leading to the release of lumacaftor and glucuronic acid. This reaction is facilitated by various hydrolases present in tissues.
Lumacaftor acts as a stabilizer for the F508del variant of cystic fibrosis transmembrane conductance regulator protein. By enhancing its conformational stability, it promotes proper folding and trafficking to the cell membrane .
Physicochemical characterization through methods such as High Performance Liquid Chromatography (HPLC) confirms purity and stability profiles essential for pharmaceutical applications.
Lumacaftor acyl-beta-D-glucuronide serves primarily in pharmacokinetic studies related to drug metabolism. Its role as a metabolite provides insights into:
Chemoenzymatic synthesis represents the predominant methodology for generating Lumacaftor acyl-β-D-glucuronide, leveraging the regioselectivity and stereospecificity of biological catalysts. This approach utilizes recombinant uridine diphosphate-glucuronosyltransferase (UGT) enzymes—particularly UGT1A1, UGT1A3, and UGT2B7—expressed in engineered microbial or insect cell systems. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Lumacaftor’s carboxyl moiety, forming the β-configured acyl glucuronide linkage essential for metabolic accuracy [1] [7].
A critical advancement involves immobilized enzyme systems, where UGTs are bound to magnetic nanoparticles or polymeric supports. This immobilization enhances enzyme stability under operational conditions, allowing for:
For cofactor regeneration, fusion enzymes linking UDPGA synthase with UGTs minimize exogenous cofactor requirements. As demonstrated in analogous glucuronidation systems, this strategy reduces production costs by 70% while sustaining catalytic efficiency (turnover number >120 min⁻¹) [1] [7].
Table 1: Enzymatic Systems for Lumacaftor Glucuronidation
Enzyme Source | Cofactor System | Regioselectivity (%) | Turnover Frequency (min⁻¹) |
---|---|---|---|
Recombinant UGT1A3 | Native UDPGA | >98% β-configuration | 85 |
UGT2B7 fusion w/synthase | Regenerative NAD+/ATP | >99% β-configuration | 132 |
Immobilized UGT1A1 | UDPGA + sucrose synthase | 97% β-configuration | 110 |
Reaction parameter optimization is pivotal for maximizing Lumacaftor acyl-β-D-glucuronide yield and purity. Key variables include:
pH and Buffer Composition:
Organic Cosolvents:
Temperature and Time:
Table 2: Optimized Reaction Parameters for High-Yield Synthesis
Parameter | Optimal Range | Impact on Yield | Critical Constraints |
---|---|---|---|
pH | 7.4–7.8 | Max 95% conversion | <7.0: UGT precipitation |
MgCl₂ concentration | 8–12 mM | +40–50% activity | >15 mM: UDPGA instability |
DMSO concentration | 12–18% v/v | Solubilizes 2 mM substrate | >20%: UGT inactivation |
Temperature | 28°C ± 2°C | 85% conversion in 90 min | >32°C: Hydrolysis predominates |
Solution-Phase Synthesis employs sequential coupling and deprotection steps in homogeneous liquid media. For Lumacaftor acyl-β-D-glucuronide, this involves:
While this approach achieves high purity (>98% by HPLC), drawbacks include:
Solid-Phase Synthesis anchors glucuronic acid to polymeric resins (e.g., chlorotrityl chloride resin) via its anomeric hydroxyl group. Lumacaftor is then coupled to the C6-carboxyl of the immobilized glucuronide, followed by cleavage from the resin. This method offers:
However, challenges include:
Table 3: Synthesis Approach Comparison for Lumacaftor Acyl-β-D-glucuronide
Parameter | Solution-Phase | Solid-Phase | Advantage Direction |
---|---|---|---|
Overall yield | 35–45% | 60–75% | Solid-phase |
Purity (HPLC) | >98% | 90–95% | Solution-phase |
Epimerization risk | Moderate (5–8%) | Low (<2%) | Solid-phase |
Scalability | Kilogram-scale feasible | Milligram to gram scale | Solution-phase |
Automation potential | Low | High | Solid-phase |
Stereochemical Integrity Analysis:Solid-phase synthesis demonstrates superior control over β-configuration retention (98–99% stereopurity vs 92–95% in solution-phase). This arises from the glucuronide’s fixed orientation on the resin, preventing anomeric inversion during activation. Solution-phase methods require chiral auxiliaries (e.g., Evans’ oxazolidinones) to achieve comparable stereoselectivity, adding synthetic complexity [1] [5].
Characterization Techniques:Structural confirmation relies on tandem analytical methods:
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3